REACTION_SMILES
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[CH2:14]1[CH2:15][CH2:16][NH:17][CH2:18]1.[CH3:27][CH2:28][OH:29].[Cl:1][c:2]1[cH:3][c:4]([CH3:13])[n:5][c:6]2[cH:7][c:8]([I:12])[cH:9][cH:10][c:11]12.[I-:26].[K+:25].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[c:2]1([N:17]2[CH2:16][CH2:15][CH2:14][CH2:18]2)[cH:3][c:4]([CH3:13])[n:5][c:6]2[cH:7][c:8]([I:12])[cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Cl)c2ccc(I)cc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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Cc1cc(N2CCCC2)c2ccc(I)cc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |